molecular formula C11H9ClO4 B14296440 3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid CAS No. 113342-25-9

3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid

Cat. No.: B14296440
CAS No.: 113342-25-9
M. Wt: 240.64 g/mol
InChI Key: JOSTZKJZURBPLR-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid is an organic compound that features a benzoyl group substituted with chlorine and methyl groups, an oxirane ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: The benzoyl group can be reduced to form corresponding alcohols or hydrocarbons.

    Substitution: The chlorine atom on the benzoyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions involving epoxides.

    Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by amino acid residues in the active site of enzymes, leading to the formation of covalent adducts. This interaction can modulate the activity of the enzyme and affect various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzoyl)oxirane-2-carboxylic acid
  • 3-(3-Methylbenzoyl)oxirane-2-carboxylic acid
  • 3-(4-Chloro-3-methylphenyl)oxirane-2-carboxylic acid

Uniqueness

3-(4-Chloro-3-methylbenzoyl)oxirane-2-carboxylic acid is unique due to the presence of both chlorine and methyl substituents on the benzoyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

CAS No.

113342-25-9

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

3-(4-chloro-3-methylbenzoyl)oxirane-2-carboxylic acid

InChI

InChI=1S/C11H9ClO4/c1-5-4-6(2-3-7(5)12)8(13)9-10(16-9)11(14)15/h2-4,9-10H,1H3,(H,14,15)

InChI Key

JOSTZKJZURBPLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2C(O2)C(=O)O)Cl

Origin of Product

United States

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